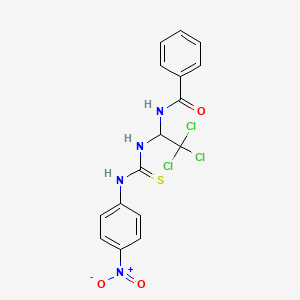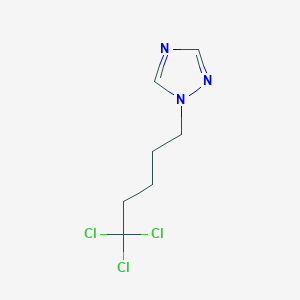![molecular formula C22H22N3O2+ B11707477 1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)
1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound known for its unique chemical structure and propertiesIts structure includes a pyridinium core, which is a positively charged nitrogen-containing heterocycle, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyridine derivative with dibenzylcarbamoyl chloride under basic conditions to form the intermediate. This intermediate is then subjected to oximation using hydroxylamine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridinium ring is substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The compound may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridinium derivatives and heterocyclic compounds with comparable structures. Examples are:
1-Benzyl-3-MethylImidazolium: Known for its use in ionic liquids and as a catalyst.
Phenothiazinyl Vinyl-Pyridinium Dyes: Used as fluorescent labels in biological research.
Uniqueness
1-[(DIBENZYLCARBAMOYL)METHYL]-3-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
特性
分子式 |
C22H22N3O2+ |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
N,N-dibenzyl-2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C22H21N3O2/c26-22(18-24-13-7-12-21(15-24)14-23-27)25(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-15H,16-18H2/p+1/b23-14+ |
InChIキー |
OINOSRIWMNFNIN-OEAKJJBVSA-O |
異性体SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C[N+]3=CC=CC(=C3)/C=N/O |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C[N+]3=CC=CC(=C3)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)


![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
